2,5,6-trimethyl-3-oxo-2,3-dihydropyridazine-4-carbothioamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented. It is likely produced in specialized laboratories or chemical manufacturing facilities that focus on research chemicals. The production process would involve stringent quality control measures to ensure the purity and consistency of the compound .
Chemical Reactions Analysis
Types of Reactions
2,5,6-trimethyl-3-oxo-2,3-dihydropyridazine-4-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted pyridazine derivatives .
Scientific Research Applications
2,5,6-trimethyl-3-oxo-2,3-dihydropyridazine-4-carbothioamide is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is utilized in studies involving enzyme interactions and protein modifications.
Medicine: Research involving this compound may focus on its potential therapeutic properties and its interactions with biological targets.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,5,6-trimethyl-3-oxo-2,3-dihydropyridazine-4-carbothioamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
2,5,6-trimethyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid: This compound has a similar structure but with a carboxylic acid group instead of a carbothioamide group.
2,5,6-trimethyl-3-oxo-2,3-dihydropyridazine-4-carboxamide: Another similar compound with a carboxamide group.
Uniqueness
2,5,6-trimethyl-3-oxo-2,3-dihydropyridazine-4-carbothioamide is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. These differences make it suitable for particular applications in research and industry .
Properties
IUPAC Name |
2,5,6-trimethyl-3-oxopyridazine-4-carbothioamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3OS/c1-4-5(2)10-11(3)8(12)6(4)7(9)13/h1-3H3,(H2,9,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPJJNQXLIVTTNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N=C1C)C)C(=S)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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